Val-Lys-Gly-Phe-Tyr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Val-Lys-Gly-Phe-Tyr” is a peptide composed of five amino acids: valine (Val), lysine (Lys), glycine (Gly), phenylalanine (Phe), and tyrosine (Tyr). Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes.

Méthodes De Préparation

Synthetic Routes::

Solid-Phase Peptide Synthesis (SPPS): This method involves stepwise assembly of the peptide chain on a solid support. Amino acids are sequentially added, starting from the C-terminus, using protected amino acid derivatives. The protecting groups prevent unwanted side reactions.

Solution-Phase Synthesis: In this approach, the peptide is synthesized in solution, with each amino acid added sequentially using coupling reagents.

Chemical Ligation: For longer peptides, chemical ligation methods combine smaller peptide fragments to form the final sequence.

Industrial Production:: Industrial-scale production of peptides often relies on SPPS or recombinant DNA technology. Recombinant expression in bacteria or yeast yields larger quantities of the desired peptide.

Analyse Des Réactions Chimiques

Reactions::

Oxidation: Peptides can undergo oxidation of sulfur-containing amino acids (e.g., cysteine) to form disulfide bonds.

Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT).

Substitution: Peptides can undergo nucleophilic substitution reactions at specific functional groups.

Hydrolysis: Acid or enzymatic hydrolysis breaks peptide bonds.

Coupling Reagents: Examples include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Protecting Groups: Used to protect reactive functional groups during synthesis.

Cleavage Reagents: TFA (trifluoroacetic acid) is commonly used to cleave peptides from the solid support.

Major Products:: The major product of peptide synthesis is the desired peptide sequence itself.

Applications De Recherche Scientifique

Biological Research: Peptides serve as tools for studying protein-protein interactions, receptor binding, and enzyme function.

Drug Development: Peptides are potential drug candidates due to their specificity and low toxicity.

Diagnostic Assays: Peptides can be used in diagnostic tests (e.g., ELISA) to detect specific antibodies or antigens.

Cosmetics and Personal Care: Peptides are used in skincare products for their anti-aging and skin-repair properties.

Mécanisme D'action

The specific mechanism of action for “Val-Lys-Gly-Phe-Tyr” would depend on its context (e.g., receptor binding, enzyme inhibition). Generally, peptides can interact with cell receptors, modulate signaling pathways, or act as enzyme substrates or inhibitors.

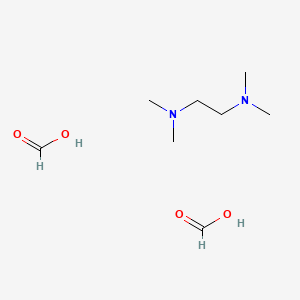

Comparaison Avec Des Composés Similaires

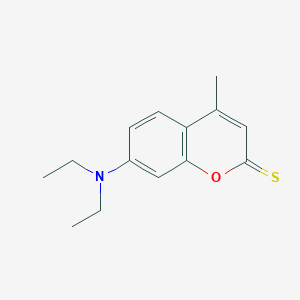

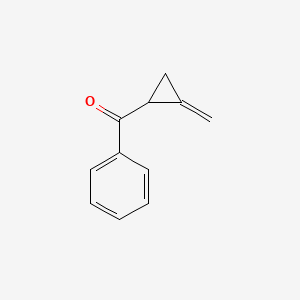

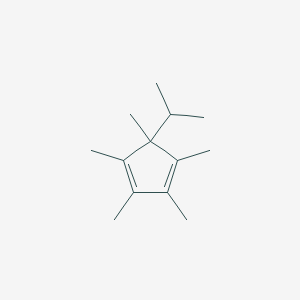

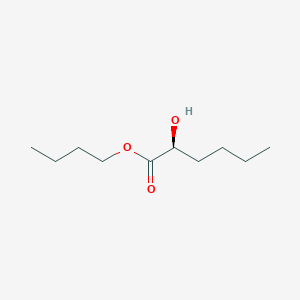

Propriétés

Numéro CAS |

175701-70-9 |

|---|---|

Formule moléculaire |

C31H44N6O7 |

Poids moléculaire |

612.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C31H44N6O7/c1-19(2)27(33)30(42)36-23(10-6-7-15-32)28(40)34-18-26(39)35-24(16-20-8-4-3-5-9-20)29(41)37-25(31(43)44)17-21-11-13-22(38)14-12-21/h3-5,8-9,11-14,19,23-25,27,38H,6-7,10,15-18,32-33H2,1-2H3,(H,34,40)(H,35,39)(H,36,42)(H,37,41)(H,43,44)/t23-,24-,25-,27-/m0/s1 |

Clé InChI |

DIBLBAURNYJYBF-XLXZRNDBSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |

SMILES canonique |

CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)

![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)